

A Comprehensive Toxicological Profile of Benthiavalicarb-isopropyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benthiavalicarb isopropyl*

Cat. No.: B606019

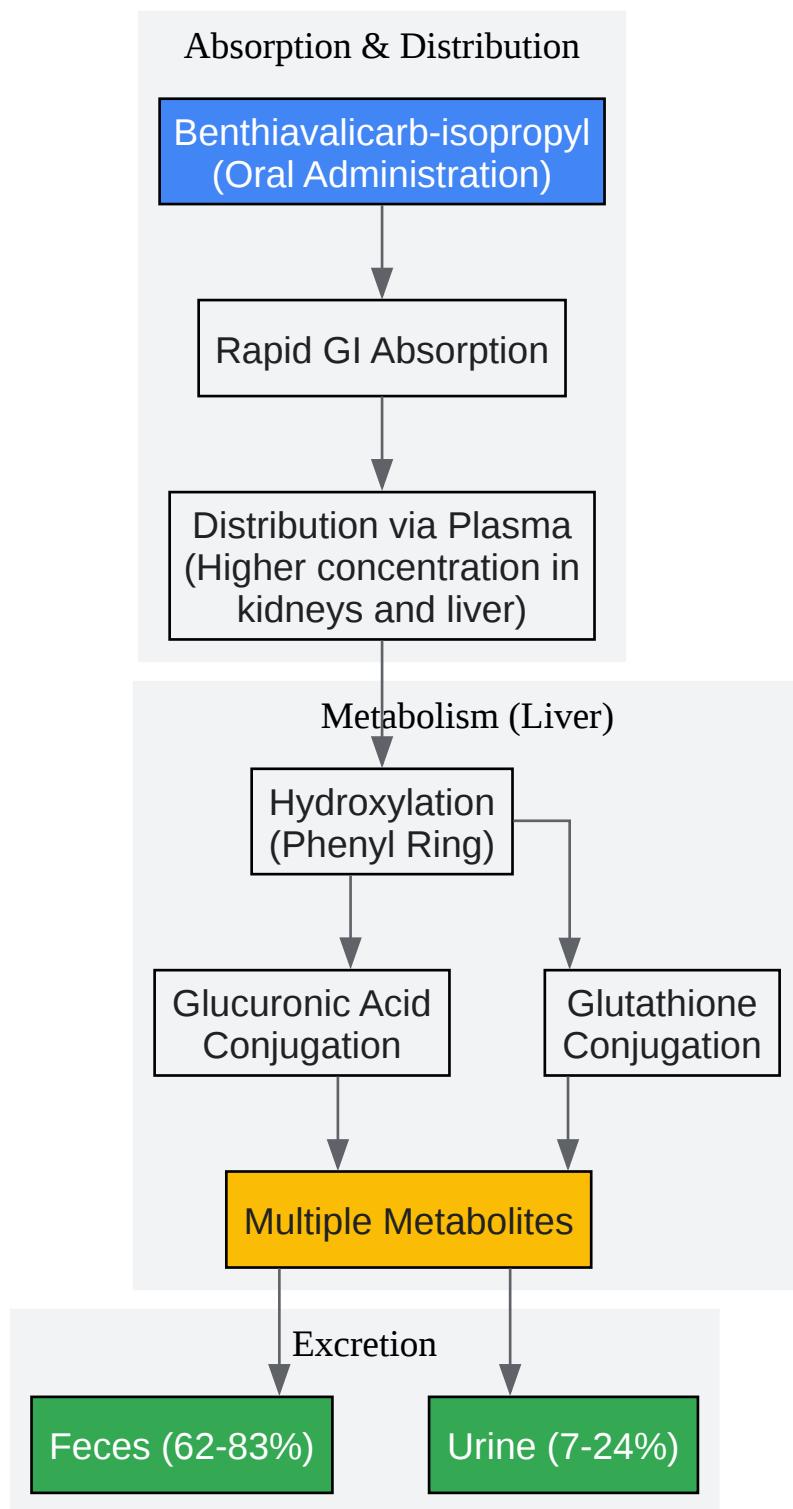
[Get Quote](#)

Executive Summary

Benthiavalicarb-isopropyl is a valinamide carbamate fungicide used to control Oomycetes fungal pathogens, such as blight and downy mildew, on crops like potatoes, grapes, and tomatoes.^{[1][2]} Its fungicidal mode of action involves the inhibition of phospholipid biosynthesis.^{[1][3][4]} This technical guide provides an in-depth review of its toxicological profile for researchers and drug development professionals.

Toxicologically, Benthiavalicarb-isopropyl exhibits low acute oral toxicity.^[1] However, significant concerns have been raised regarding its long-term effects. The U.S. Environmental Protection Agency (EPA) has classified it as "Likely to be carcinogenic to humans" based on findings of uterine tumors in female rats and liver tumors in mice.^[5] Furthermore, while some studies on reproduction and development have not shown adverse effects, other data suggest it may cause reproductive or fertility issues and has been identified as a potential endocrine disruptor.^{[1][6]} Due to concerns over its carcinogenic potential and endocrine-disrupting properties, the European Commission has not renewed its approval for use.^[7] This document synthesizes the available data on its pharmacokinetics, mechanisms of toxicity, and key toxicological endpoints, and details the experimental protocols used in its evaluation.

Pharmacokinetics and Metabolism

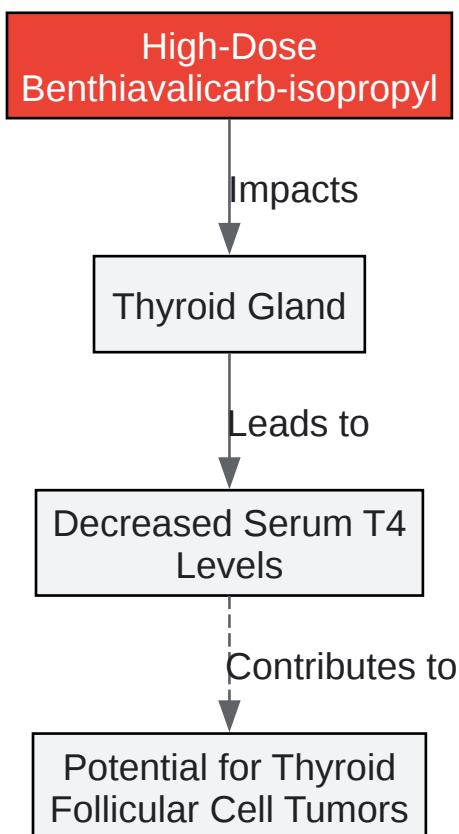

Studies in rats indicate that Benthiavalicarb-isopropyl is rapidly and extensively absorbed after oral administration.^{[4][8]} Following absorption, the radiolabeled compound is primarily

recovered in the feces (62-83%) and urine (7-24%) within 168 hours.[4] The metabolism is extensive, and the parent compound is not found in urine or bile.[4][9]

The primary metabolic pathways in rats include:

- Hydroxylation of the phenyl ring.
- Subsequent conjugation with either glucuronic acid or glutathione.
- Limited cleavage and hydroxylation of the valyl side chain.[4]

The resulting metabolite profile is similar between sexes, with numerous metabolites identified, most in concentrations of less than 2% of the administered dose.[9]



Caption: Metabolic pathway of Benthiavalicarb-isopropyl in rats.

Mechanism of Toxicological Action

While the fungicidal activity of Benthiavalicarb-isopropyl is due to the inhibition of phospholipid biosynthesis, its mammalian toxicity follows different pathways.^[4] It is not a neurotoxic N-methyl carbamate that inhibits cholinesterase.^[6]

A key concern is its potential as an endocrine disruptor and its carcinogenic properties.^{[1][7]} Studies in male rats fed high doses (661.4 mg/kg/day) for 14 days showed decreased serum thyroxine (T4) levels, suggesting a potential impact on thyroid function.^[4] This hormonal disruption could be linked to the observed thyroid follicular cell tumors in male mice.^[5] The carcinogenicity is believed to occur through an epigenetic, non-genotoxic mechanism involving a promoter threshold effect.^{[10][11]}

[Click to download full resolution via product page](#)

Caption: Postulated mechanism of thyroid effects in rodents.

Toxicological Endpoints

Acute Toxicity

Benthiavalicarb-isopropyl demonstrates low acute toxicity via the oral route in mammalian studies.^[1] No mortalities were observed in rats up to the limit dose of 2000 mg/kg.^[4]

Species	Route	Endpoint	Value (mg/kg bw)	Classification
Rat	Oral	LD50	> 2,000	Toxicity Category III ^[4]
Rat	Oral	LD50	> 5,000	- ^[12]

Subchronic and Chronic Toxicity

Prolonged exposure to Benthiavalicarb-isopropyl has been shown to primarily affect the liver.^[8] ^[13] Secondary effects, such as an increase in globulins and decreased thymus weight, are considered related to liver toxicity.^[8]

Species	Study Duration	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Observations
Rat	2-Year Chronic	-	-	Liver and kidney damage reported. ^[13]
Mouse	Long-term	-	-	Liver toxicity observed. ^[8]

Genotoxicity

Benthiavalicarb-isopropyl is considered unlikely to be genotoxic.^[8] In vivo studies have not revealed a genotoxic effect, suggesting that its carcinogenicity is mediated through an epigenetic mechanism.^[10]

Assay Type	System	Result
In vivo mutagenicity	-	Negative[10]
Overall Assessment	-	Unlikely to be genotoxic[8]

Carcinogenicity

The U.S. EPA has classified Benthiavalicarb-isopropyl as "Likely to be carcinogenic to humans".[5] This is based on statistically significant increases in specific tumors in both rats and mice in long-term dietary studies.

Species	Sex	Dose Levels (ppm)	Tumor Site	Finding
Rat (Fischer 344)	Female	0, 50, 200, 5000, 10000	Uterus	Increased incidence of adenocarcinoma at 5000 and 10000 ppm.[5]
Mouse (B6C3F1)	Male	0, 20, 100, 2500, 5000	Liver	Increased incidence of hepatocellular carcinoma at 2500 and 5000 ppm.[5]
Mouse (B6C3F1)	Female	0, 20, 100, 2500, 5000	Liver	Increased incidence of hepatocellular adenoma and carcinoma at 2500 and 5000 ppm.[5]

Reproductive and Developmental Toxicity

The data regarding reproductive and developmental toxicity are conflicting. While some regulatory assessments found no evidence of developmental or reproductive toxicity in rat and rabbit studies, other sources flag potential adverse effects on reproduction and fertility.[1][6]

Species	Study Type	NOAEL (mg/kg bw/day)	Key Observations
Rat	2-Generation Reproduction	702.5 (highest dose tested)	No evidence of reproductive toxicity. [6][8]
Rat & Rabbit	Developmental Toxicity	-	No evidence of developmental toxicity; no increased susceptibility to fetuses.[6]

Neurotoxicity

Evidence regarding neurotoxicity is not definitive. A comprehensive toxicology database review showed no evidence of neurotoxicity.[6] However, an acute oral neurotoxicity study in rats noted decreased motor activity, and it has been flagged as a potential neurotoxicant in some databases.[1][8]

Species	Study Type	Observation
Rat	Acute Oral Neurotoxicity	Decreased motor activity.[8]

Human Health Risk Assessment

Reference Values

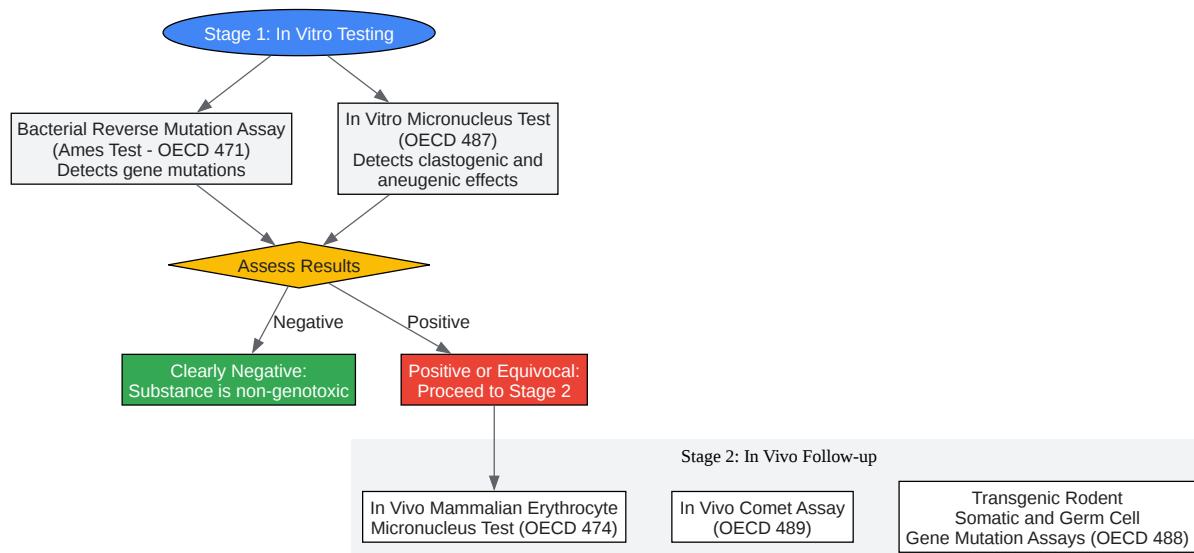
Regulatory bodies have established the following reference values for Benthiavalicarb-isopropyl based on toxicological data.

Reference Value	Value	Basis
Acceptable Daily Intake (ADI)	0.1 mg/kg bw/day	EU regulatory data.[1][3]
Acute Reference Dose (ARfD)	None established	-[3]
Cancer Potency (Q1*)	$0.063 \text{ (mg/kg/day)}^{-1}$	U.S. EPA assessment for cancer risk.[6]

Regulatory Status

In 2023, the European Commission decided not to renew the approval for Benthiavalicarb-isopropyl.[7] The decision was based on concerns identified by the European Food Safety Authority (EFSA), particularly its carcinogenic potential and its classification as an endocrine disruptor that may cause adverse effects in humans.[7]

Key Experimental Protocols


Chronic Toxicity and Carcinogenicity Studies

These studies are typically conducted following standardized guidelines, such as OECD Test Guideline 452.[14][15]

- **Test System:** Commonly uses rodent species (e.g., Fischer 344 rats, B6C3F1 mice). Groups consist of at least 20 animals per sex per dose level.[5][14]
- **Administration:** The test substance is administered via the diet for a prolonged period (e.g., 24 months for rats, 104 weeks for mice).[5]
- **Dose Levels:** A control group and at least three dose levels are used. Doses are selected to establish a dose-response relationship and a No-Observed-Adverse-Effect Level (NOAEL).
- **Observations:** Includes regular monitoring of clinical signs, body weight, and food consumption. Comprehensive hematology, clinical chemistry, and urinalysis are performed at specified intervals.
- **Pathology:** At termination, a full necropsy is performed on all animals. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination to identify non-neoplastic and neoplastic changes.[14]

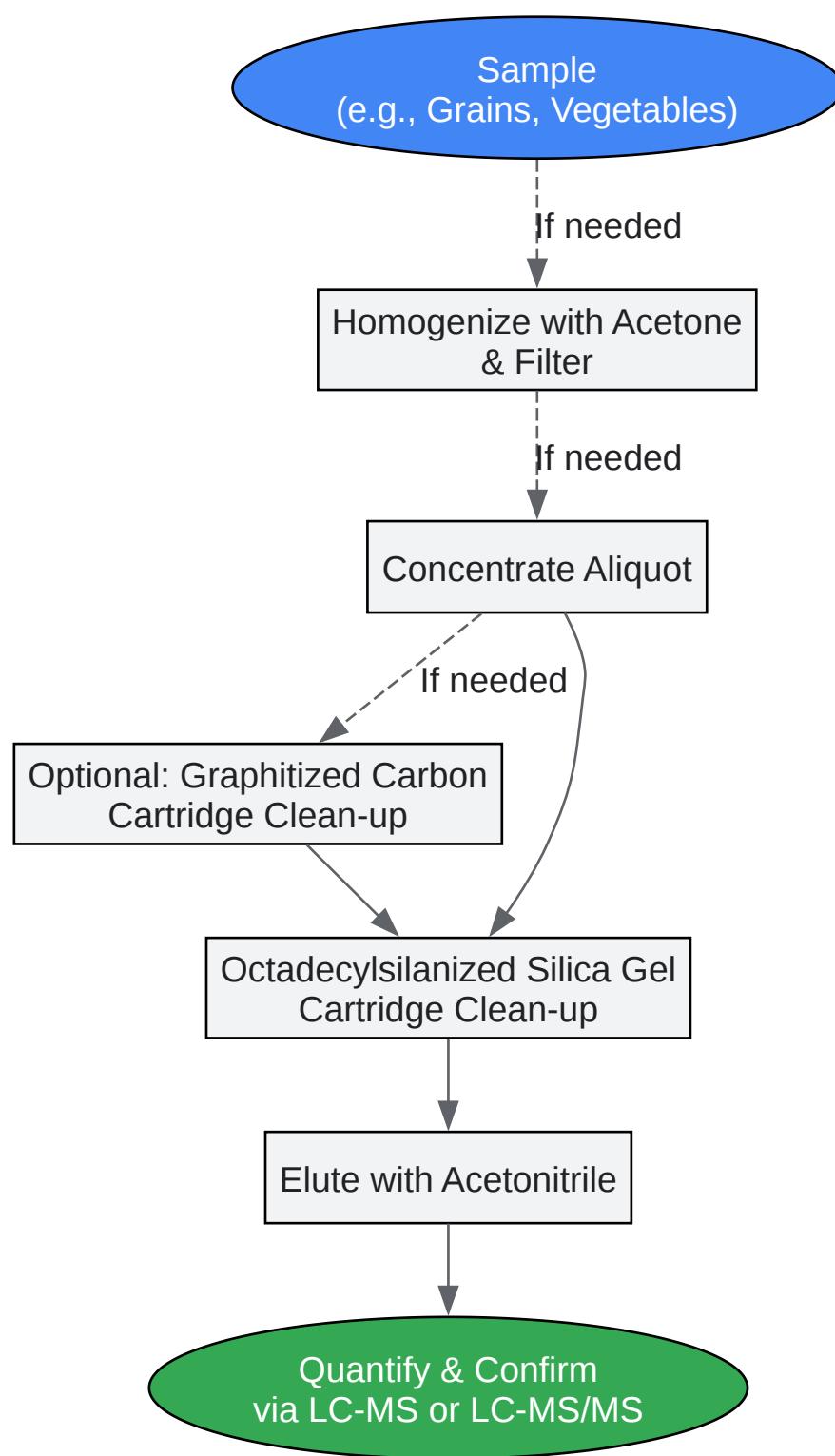
Genotoxicity Assessment

A battery of tests is used to assess the genotoxic potential of a substance, typically following a staged approach.

[Click to download full resolution via product page](#)

Caption: General workflow for genotoxicity testing.

- Bacterial Reverse Mutation Test (Ames Test): This assay, based on OECD TG 471, uses specific strains of *Salmonella typhimurium* and *Escherichia coli* with mutations in amino acid


synthesis genes.[16][17] It detects whether the test chemical can cause mutations that revert the bacteria to a state where they can synthesize the required amino acid.[17]

- In Vitro Micronucleus Test: This test identifies substances that cause chromosomal damage. Cultured mammalian cells are exposed to the test substance, and the frequency of micronuclei (small nuclei containing fragments of or whole chromosomes) is measured.

Analytical Method for Residue Detection

The quantification of Benthiavalicarb-isopropyl in samples like agricultural products involves extraction, cleanup, and analysis by liquid chromatography-mass spectrometry (LC-MS).[18]

- Extraction: The sample is homogenized with acetone. For certain matrices like grains or tea leaves, a pre-wetting step with water is included. The resulting mixture is filtered.[18]
- Clean-up: The crude extract is concentrated and then purified to remove interfering substances. This is commonly done using solid-phase extraction with an octadecylsilanized silica gel cartridge. For complex matrices, an additional clean-up step with a graphitized carbon black cartridge may be necessary.[18]
- Quantification and Confirmation: The final cleaned-up extract is analyzed using LC-MS for quantification. Confirmation of the analyte's identity can be performed using LC-MS or tandem mass spectrometry (LC-MS/MS).[18]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benthiavalicarb-isopropyl (Ref: KIF-230) [sitem.herts.ac.uk]
- 2. Benthiavalicarb-Pesticide database [wppdb.com]
- 3. Benthiavalicarb [sitem.herts.ac.uk]
- 4. Benthiavalicarb isopropyl | C18H24FN3O3S | CID 53297381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. Federal Register :: Benthiavalicarb-Isopropyl; Pesticide Tolerance [federalregister.gov]
- 7. Benthiavalicarb: approval not renewed by EU - AGRINFO Platform [agrinfo.eu]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. journal.eu-jr.eu [journal.eu-jr.eu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. beyondpesticides.org [beyondpesticides.org]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. biomed.cas.cz [biomed.cas.cz]
- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 18. mhlw.go.jp [mhlw.go.jp]
- To cite this document: BenchChem. [A Comprehensive Toxicological Profile of Benthiavalicarb-isopropyl]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606019#toxicological-profile-of-benthiavalicarb-isopropyl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com